2-[2-(2-Vinylphenyl)vinyl]naphthalene
Description
2-[2-(2-Vinylphenyl)vinyl]naphthalene is a polycyclic aromatic hydrocarbon (PAH) characterized by a naphthalene core substituted with two vinylphenyl groups. This compound is synthesized via the Wittig reaction, as demonstrated in studies where 2-bromobenzaldehyde derivatives undergo cross-coupling and cyclization steps to form the extended conjugated system . Its structure enables unique photochemical behavior; for instance, irradiation under anaerobic conditions leads to intermediates such as bicyclo[3.2.1]octadienes, which exhibit regioselective reactivity with methanol or molecular oxygen . These properties make it valuable in organic synthesis, particularly for constructing complex helicenes and heterocycles .
Properties
Molecular Formula |
C20H16 |
|---|---|
Molecular Weight |
256.3g/mol |
IUPAC Name |
2-[(E)-2-(2-ethenylphenyl)ethenyl]naphthalene |
InChI |
InChI=1S/C20H16/c1-2-17-7-3-4-8-18(17)13-11-16-12-14-19-9-5-6-10-20(19)15-16/h2-15H,1H2/b13-11+ |
InChI Key |
HFBYMOCGFHSGGA-ACCUITESSA-N |
SMILES |
C=CC1=CC=CC=C1C=CC2=CC3=CC=CC=C3C=C2 |
Isomeric SMILES |
C=CC1=CC=CC=C1/C=C/C2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
C=CC1=CC=CC=C1C=CC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(Phenylethynyl)naphthalene
- Structure : Replaces the vinylphenyl groups with a phenylethynyl moiety.
- Synthesis: Prepared via Sonogashira coupling or palladium-catalyzed cross-coupling.
- Properties: Higher thermal stability due to the linear ethynyl group.
- Applications : Used in optoelectronic materials for its rigid, conjugated backbone.
2-Methoxy-6-vinylnaphthalene
- Structure : Features a methoxy group at the 6-position and a vinyl group at the 2-position of naphthalene.
- Synthesis : Derived from methoxylation of naphthalene followed by vinylation.
- Properties :
- Applications : Intermediate in pharmaceuticals, leveraging its modified reactivity for selective functionalization.
2-Vinylnaphthalene
- Structure : Simplifies the parent compound by removing one vinylphenyl group.
- Synthesis : Direct vinylation of naphthalene via Friedel-Crafts or transition-metal catalysis.
- Properties: Lower molecular weight (154.21 g/mol) and boiling point (~241°C) compared to 2-[2-(2-Vinylphenyl)vinyl]naphthalene (MW: 282.36 g/mol) . Limited utility in cyclization reactions due to fewer reactive sites.
- Applications: Primarily used in polymer chemistry as a monomer for polyvinylnaphthalenes .
Reactivity and Functionalization
Cyclization Behavior
- This compound: Undergoes photocyclization to form dihydrobenzo-fused intermediates (e.g., bicyclo[3.2.1]octadienes), which trap nucleophiles like methanol or oxygen to yield hydroperoxides or keto derivatives .
- Comparison :
Physicochemical Data Table
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Key Functional Groups | Applications |
|---|---|---|---|---|
| This compound | 282.36 | Not reported | Vinyl, naphthalene | Helicene synthesis, photochemistry |
| 2-(Phenylethynyl)naphthalene | 228.29 | ~300 (estimated) | Ethynyl | Optoelectronics |
| 2-Methoxy-6-vinylnaphthalene | 184.24 | 97 (flash point) | Methoxy, vinyl | Pharmaceutical intermediates |
| 2-Vinylnaphthalene | 154.21 | 241–242 | Vinyl | Polymer chemistry |
Data compiled from
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[2-(2-Vinylphenyl)vinyl]naphthalene, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves coupling reactions (e.g., Heck or Suzuki coupling) to introduce vinyl groups to the naphthalene core. For example, oxidation of thioether precursors (e.g., 2-(methylthio)naphthalene) with mCPBA under controlled anhydrous conditions can yield sulfoxide derivatives, analogous to methods used for related compounds . Solvent choice (e.g., dichloromethane or THF) and temperature (0–25°C) are critical to suppress side reactions like overoxidation. Purification via column chromatography or recrystallization ensures >95% purity.
Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves vinyl proton coupling patterns (δ 5–7 ppm) and aromatic ring substituents. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 282.14). Infrared (IR) spectroscopy identifies vinyl C=C stretching (~1630 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹). X-ray crystallography, if feasible, provides definitive stereochemical confirmation .
Q. What are the key stability considerations for this compound under experimental storage conditions?
- Methodological Answer : The compound is light- and oxygen-sensitive due to conjugated vinyl groups. Storage in amber vials under inert gas (N₂/Ar) at –20°C is recommended. Degradation products (e.g., oxidized quinones) can be monitored via HPLC with UV detection (λ = 254 nm). Accelerated stability studies (40°C/75% RH for 14 days) assess shelf-life .
Advanced Research Questions
Q. How do electronic effects of substituents on the naphthalene ring influence the compound’s reactivity in photochemical applications?
- Methodological Answer : Electron-donating groups (e.g., methoxy) enhance π-conjugation, shifting absorption maxima (λmax) to longer wavelengths (300–350 nm), as seen in UV/Vis spectra of similar naphthalene derivatives . Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes, which correlate with charge-transfer efficiency. Computational DFT/B3LYP models predict HOMO-LUMO gaps and validate experimental trends .
Q. What experimental strategies resolve contradictions in reported toxicological data for vinyl-substituted naphthalenes?
- Methodological Answer : Systematic reviews (e.g., ATSDR frameworks) apply inclusion criteria (Table B-1) to filter studies by exposure route (inhalation/oral) and health outcomes (hepatic/renal effects) . Risk-of-bias assessment (Table C-6/C-7) evaluates randomization, blinding, and dose-response consistency. For example, conflicting hepatotoxicity results may arise from species-specific metabolism (e.g., murine vs. human CYP450 isoforms) .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., DNA or enzymes)?
- Methodological Answer : Molecular docking (AutoDock Vina) simulates binding to DNA intercalation sites (e.g., minor groove) or cytochrome P450 active sites. MD simulations (GROMACS) assess stability of ligand-protein complexes over 100 ns trajectories. QSAR models correlate substituent electronegativity with genotoxicity endpoints (e.g., Ames test results) .
Q. What advanced spectroscopic methods differentiate between stereoisomers or aggregation states in solution?
- Methodological Answer : Circular Dichroism (CD) spectroscopy identifies chiral centers in stereoisomers. Dynamic Light Scattering (DLS) detects nanoaggregates (>50 nm) in polar solvents. Solid-state NMR (¹³C CP/MAS) resolves crystalline vs. amorphous phases, critical for material science applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
